Isorhamnetin-3-O-galactoside Isorhamnetin-3-O-galactoside Isorhamnetin-3-O-galactoside is a natural product found in Adenostoma fasciculatum with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC13568430
InChI: InChI=1S/C22H22O12/c1-31-12-4-8(2-3-10(12)25)20-21(17(28)15-11(26)5-9(24)6-13(15)32-20)34-22-19(30)18(29)16(27)14(7-23)33-22/h2-6,14,16,18-19,22-27,29-30H,7H2,1H3/t14-,16-,18+,19+,22+/m1/s1
SMILES: COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O
Molecular Formula: C22H22O12
Molecular Weight: 478.4 g/mol

Isorhamnetin-3-O-galactoside

CAS No.:

Cat. No.: VC13568430

Molecular Formula: C22H22O12

Molecular Weight: 478.4 g/mol

* For research use only. Not for human or veterinary use.

Isorhamnetin-3-O-galactoside -

Specification

Molecular Formula C22H22O12
Molecular Weight 478.4 g/mol
IUPAC Name 5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Standard InChI InChI=1S/C22H22O12/c1-31-12-4-8(2-3-10(12)25)20-21(17(28)15-11(26)5-9(24)6-13(15)32-20)34-22-19(30)18(29)16(27)14(7-23)33-22/h2-6,14,16,18-19,22-27,29-30H,7H2,1H3/t14-,16-,18+,19+,22+/m1/s1
Standard InChI Key CQLRUIIRRZYHHS-HEQLHBKPSA-N
Isomeric SMILES COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O
SMILES COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O
Canonical SMILES COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O

Introduction

Chemical and Structural Characteristics

Molecular Architecture

Isorhamnetin-3-O-galactoside belongs to the flavonol subclass of flavonoids, featuring a 3-hydroxy-4-oxo-2-phenylchromen-7-yl backbone substituted with hydroxyl and methoxy groups. The galactose unit is linked via a β-glycosidic bond to the hydroxyl group at the C-3 position of the aglycone . The stereochemistry of the galactose moiety is defined by the (2S,3S,4S,5S,6R) configuration, which influences its solubility and biological interactions .

Table 1: Key Chemical Properties

PropertyValueSource
Molecular FormulaC22H22O12C_{22}H_{22}O_{12}
Molecular Weight478.4 g/mol
CAS Number6743-92-6
Melting Point267–269°C
Boiling Point834.4±65.0°C at 760 mmHg
Density1.75±0.1 g/cm³

Natural Occurrence and Biosynthesis

Plant Sources

Isorhamnetin-3-O-galactoside is widely distributed in the plant kingdom. It has been identified in:

  • Centaurea corcubionensis (Iberian knapweed)

  • Anthyllis vulneraria (kidney vetch)

  • Typha angustifolia (narrow-leaf cattail)

  • Adenostoma fasciculatum (chamise)

The compound is typically extracted using polar solvents such as methanol, ethanol, or dimethyl sulfoxide (DMSO), followed by chromatographic purification .

Biosynthetic Pathway

The biosynthesis involves the methylation of quercetin to form isorhamnetin, followed by glycosylation at the C-3 position using UDP-galactose as a sugar donor. Enzymes such as O-methyltransferases and glycosyltransferases mediate these steps, which are conserved across flavonoid-producing plants .

Pharmacological Activities

Antioxidant Mechanisms

Isorhamnetin-3-O-galactoside scavenges reactive oxygen species (ROS) via its phenolic hydroxyl groups, which donate hydrogen atoms to stabilize free radicals . In a carbon tetrachloride (CCl₄)-induced hepatic injury model, it upregulated glutathione (GSH) and superoxide dismutase (SOD) levels, mitigating oxidative stress .

Anti-Inflammatory and Immunomodulatory Effects

The compound suppresses pro-inflammatory mediators by inhibiting nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. In lipopolysaccharide (LPS)-stimulated macrophages, it reduced TNF-α and interleukin-6 (IL-6) secretion by blocking IκBα degradation and NF-κB p65 nuclear translocation .

Table 2: Pharmacological Targets and Effects

TargetEffectModel System
NF-κBInhibits nuclear translocation of p65Human macrophages
ERK/JNK/p38Attenuates phosphorylationAirway epithelium
5-LipoxygenaseReduces leukotriene synthesisIn vitro assays
LOXSuppresses lipid peroxidationHepatic tissue

Hepatoprotective Activity

In CCl₄-induced liver injury, Isorhamnetin-3-O-galactoside reduced serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels by 40–50%, demonstrating its capacity to ameliorate hepatocellular necrosis .

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